molecular formula C9H15F3N4 B13622264 2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

Cat. No.: B13622264
M. Wt: 236.24 g/mol
InChI Key: MBYJYFNIVUYGKS-UHFFFAOYSA-N
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Description

2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is a synthetic compound characterized by the presence of a triazole ring, an ethyl group, and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced through a nucleophilic substitution reaction using a trifluoropropyl halide.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.

    Agrochemicals: The compound can be used in the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine is unique due to the combination of its triazole ring, ethyl group, and trifluoropropyl group. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H15F3N4

Molecular Weight

236.24 g/mol

IUPAC Name

2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)triazol-4-yl]ethanamine

InChI

InChI=1S/C9H15F3N4/c1-3-8-7(4-5-13)14-15-16(8)6(2)9(10,11)12/h6H,3-5,13H2,1-2H3

InChI Key

MBYJYFNIVUYGKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C(C)C(F)(F)F)CCN

Origin of Product

United States

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